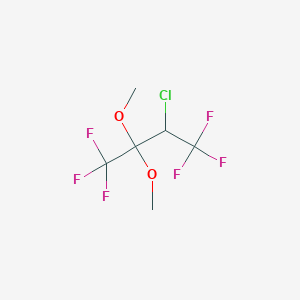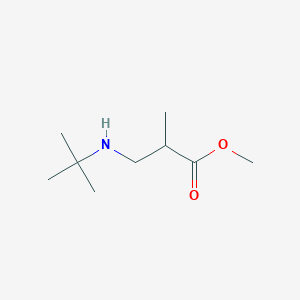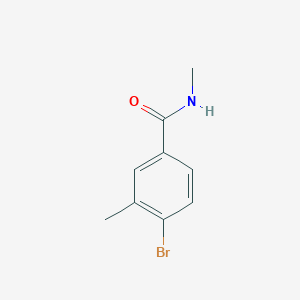
3-(1-Naphthyl)-propanoic acid tert-butyl ester
説明
3-(1-Naphthyl)-propanoic acid tert-butyl ester, also known as NPTE, is a synthetic ester derived from 3-(1-naphthyl)-propanoic acid and tert-butyl alcohol. It is a colorless, odorless, crystalline solid with a melting point of 85-86°C. NPTE has a wide range of applications in the scientific research field, including applications in organic synthesis, biochemical and physiological studies, and lab experiments. In
科学的研究の応用
3-(1-Naphthyl)-propanoic acid tert-butyl ester has a wide range of applications in the scientific research field. It has been used in organic synthesis as a protecting group for carboxylic acids and amines, and as a reagent for the synthesis of heterocyclic compounds. It has also been used as a substrate for the enzymatic synthesis of 3-(1-naphthyl)-propanoic acid derivatives. This compound has also been used in biochemical and physiological studies, as a substrate for the enzymatic synthesis of 3-(1-naphthyl)-propanoic acid derivatives, and as a reagent for the synthesis of heterocyclic compounds.
作用機序
The mechanism of action of 3-(1-Naphthyl)-propanoic acid tert-butyl ester is not yet fully understood. However, it is believed that the ester is hydrolyzed by esterases in the body to form 3-(1-naphthyl)-propanoic acid, which is then further metabolized. 3-(1-naphthyl)-propanoic acid is believed to act as a weak inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the ester is hydrolyzed by esterases in the body to form 3-(1-naphthyl)-propanoic acid, which is then further metabolized. In animal studies, 3-(1-naphthyl)-propanoic acid has been shown to have anticonvulsant and antinociceptive effects. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
3-(1-Naphthyl)-propanoic acid tert-butyl ester has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a wide range of conditions. It is also relatively inexpensive and can be stored at room temperature. However, this compound also has some limitations. It is not soluble in water, and it is not very soluble in organic solvents. It is also not very stable in the presence of acids or bases.
将来の方向性
There are several potential future directions for the research and application of 3-(1-Naphthyl)-propanoic acid tert-butyl ester. One possibility is to investigate its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and epilepsy. Another possibility is to explore its use in the synthesis of novel pharmaceuticals or in the development of new synthetic methods. Additionally, further research could be done to elucidate the mechanism of action of this compound and to explore its potential for use in other biochemical and physiological studies.
特性
IUPAC Name |
tert-butyl 3-naphthalen-1-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)19-16(18)12-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAUWLCFDBBQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene](/img/structure/B6321344.png)
![1-[(2-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321348.png)
![2-Methyl-1-[(4-methylphenyl)methyl]piperazine](/img/structure/B6321350.png)
![1-[(4-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321352.png)
![1-[(2-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321366.png)






